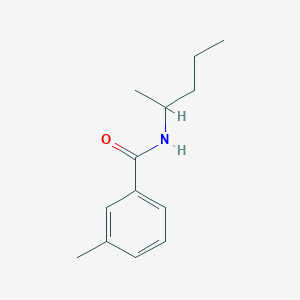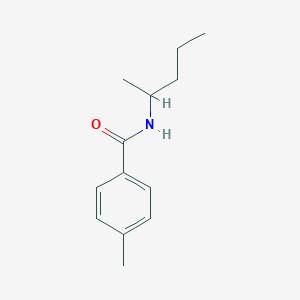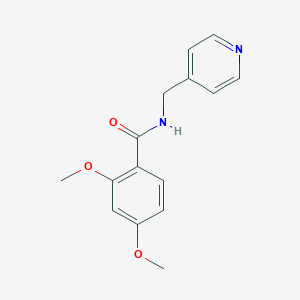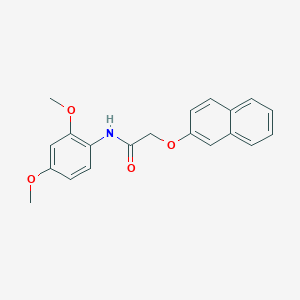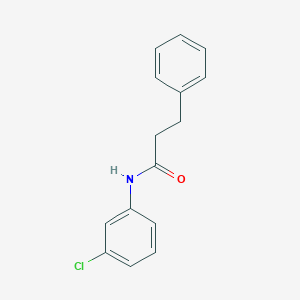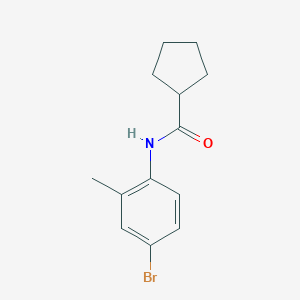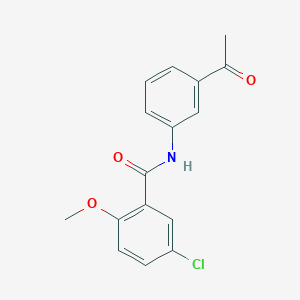
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide, also known as ACM, is a chemical compound that has been extensively studied for its potential use in scientific research. ACM is a white crystalline powder that has a molecular weight of 311.77 g/mol and a melting point of 136-138°C. In
作用機序
The mechanism of action of N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide is complex and involves interactions with multiple enzymes and receptors in the body. One of the primary targets of N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide is acetylcholinesterase, which it inhibits by binding to the active site of the enzyme. This leads to an increase in the concentration of acetylcholine in the brain, which can have a range of effects on cognitive function.
In cancer cells, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide are diverse and depend on the specific context in which it is used. In the brain, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to improve cognitive function by increasing the concentration of acetylcholine. This can lead to improved memory, attention, and learning.
In cancer cells, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit cell growth and induce cell death. This makes it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the primary advantages of using N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide in lab experiments is its specificity. N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to selectively inhibit the activity of acetylcholinesterase and topoisomerase II, making it a useful tool for studying the role of these enzymes in various biological processes.
However, there are also limitations to using N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide in lab experiments. One of the primary limitations is its potential toxicity. N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide. One area of interest is the development of new cancer therapies that use N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide or related compounds to inhibit the activity of topoisomerase II. Another area of interest is the use of N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide as a research tool to study the role of acetylcholinesterase in various biological processes, including cognitive function and neurodegenerative diseases.
In addition, there is potential for the development of new N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide derivatives with improved specificity and reduced toxicity. These compounds could be useful for studying the role of acetylcholinesterase and topoisomerase II in various biological processes.
合成法
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-methoxybenzoic acid with acetyl chloride, followed by the reaction of the resulting product with 3-aminoacetophenone. The final product is obtained through recrystallization from a suitable solvent.
科学的研究の応用
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been studied for its potential use as a research tool in various fields, including neuroscience and cancer research. In neuroscience, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a range of effects on cognitive function, including improved memory and attention.
In cancer research, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes involved in cell division and proliferation. This makes N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide a potential candidate for the development of new cancer therapies.
特性
分子式 |
C16H14ClNO3 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)11-4-3-5-13(8-11)18-16(20)14-9-12(17)6-7-15(14)21-2/h3-9H,1-2H3,(H,18,20) |
InChIキー |
HPVOJTCIXMYVBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)

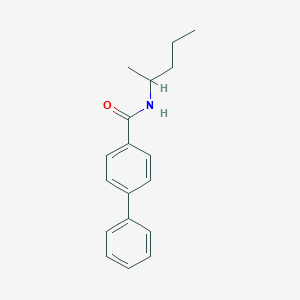


amine](/img/structure/B291338.png)
